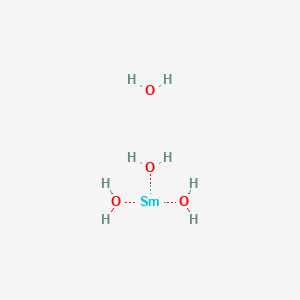
Samarium(III) hydroxide hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Samarium(III) hydroxide hydrate is an inorganic compound with the chemical formula Sm(OH)₃·xH₂O. It is a yellow solid that is part of the lanthanide series of elements. Samarium compounds are known for their unique properties and applications in various fields, including electronics, optics, and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Samarium(III) hydroxide hydrate can be synthesized through a hydrothermal process. This involves reacting samarium salts with a base under high temperature and pressure conditions. The hydrothermal method is effective in producing nanoparticles of samarium(III) hydroxide with controlled size and morphology .
Industrial Production Methods
In industrial settings, this compound is typically produced by reacting samarium oxide with water. The reaction is carried out under controlled conditions to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Samarium(III) hydroxide hydrate undergoes several types of chemical reactions, including:
Acid-Base Reactions: It reacts with acids to form samarium salts and water. For example[ \text{Sm(OH)}_3 + 3\text{H}^+ \rightarrow \text{Sm}^{3+} + 3\text{H}_2\text{O} ]
Thermal Decomposition: When heated, this compound decomposes to form samarium oxide hydroxide and further heating produces samarium oxide.
Common Reagents and Conditions
Acids: Common acids used in reactions with this compound include hydrochloric acid and sulfuric acid.
Heat: Thermal decomposition requires controlled heating to specific temperatures to achieve the desired products.
Major Products Formed
Samarium Salts: Formed through acid-base reactions.
Samarium Oxide: Formed through thermal decomposition.
Scientific Research Applications
Samarium(III) hydroxide hydrate has numerous applications in scientific research:
Chemistry: Used as a chemical intermediate in various reactions and processes.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of specialized glasses, phosphors, lasers, and thermoelectric devices.
Mechanism of Action
The mechanism by which samarium(III) hydroxide hydrate exerts its effects involves its interaction with other chemical species. In catalysis, it acts as a catalyst by providing active sites for reactions to occur. In medical applications, its mechanism of action may involve its ability to interact with biological molecules and pathways, although specific details are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Neodymium(III) hydroxide
- Europium(III) hydroxide
- Samarium(III) oxide
Uniqueness
Samarium(III) hydroxide hydrate is unique due to its specific chemical properties and applications. Compared to neodymium(III) hydroxide and europium(III) hydroxide, this compound has distinct uses in neutron absorption and specialized glass production .
Properties
IUPAC Name |
samarium;tetrahydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4H2O.Sm/h4*1H2; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQPSMQUVLVDDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.[Sm] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8O4Sm |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














